molecular formula C26H28FN3O3S B297781 N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

Cat. No. B297781
M. Wt: 481.6 g/mol
InChI Key: AMMBBTSEGCPTAZ-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide, also known as F15599, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide acts as a partial agonist at the serotonin 1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of stress and anxiety. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is its high affinity and selectivity for the serotonin 1A receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is its complex synthesis method, which can make it difficult to produce in large quantities for use in lab experiments.

Future Directions

There are several future directions for research on N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide, including:
1. Further studies on its pharmacological properties and potential therapeutic benefits in various neurological and psychiatric disorders.
2. Development of more efficient synthesis methods to produce N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide in larger quantities.
3. Studies on the long-term effects of N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide on neurological and psychiatric function.
4. Investigation of the potential use of N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide in combination with other drugs for the treatment of neurological and psychiatric disorders.
In conclusion, N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide is a novel compound with potential therapeutic benefits for various neurological and psychiatric disorders. Its high affinity and selectivity for the serotonin 1A receptor make it a valuable tool for studying the role of this receptor in these disorders. Further research is needed to fully understand its pharmacological properties and potential therapeutic benefits.

Synthesis Methods

The synthesis of N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to form N-benzyl-4-methylbenzenesulfonamide. This intermediate compound is then reacted with 4-(4-fluorophenyl)piperazine-1-carboxylic acid to form the final product, N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide.

Scientific Research Applications

N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic benefits in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for the serotonin 1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

properties

Product Name

N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

Molecular Formula

C26H28FN3O3S

Molecular Weight

481.6 g/mol

IUPAC Name

N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H28FN3O3S/c1-21-7-13-25(14-8-21)34(32,33)30(19-22-5-3-2-4-6-22)20-26(31)29-17-15-28(16-18-29)24-11-9-23(27)10-12-24/h2-14H,15-20H2,1H3

InChI Key

AMMBBTSEGCPTAZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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